molecular formula C25H29N5O4S B15030419 N-benzyl-3-(3-tert-butyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxybenzenesulfonamide

N-benzyl-3-(3-tert-butyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxybenzenesulfonamide

Cat. No.: B15030419
M. Wt: 495.6 g/mol
InChI Key: XKCFNZCJSTZCNY-UHFFFAOYSA-N
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Description

N-BENZYL-3-{3-TERT-BUTYL-1-METHYL-7-OXO-1H,4H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}-4-ETHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of N-BENZYL-3-{3-TERT-BUTYL-1-METHYL-7-OXO-1H,4H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}-4-ETHOXYBENZENE-1-SULFONAMIDE typically involves a multi-step process. One common method includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Mechanism of Action

The mechanism of action of N-BENZYL-3-{3-TERT-BUTYL-1-METHYL-7-OXO-1H,4H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}-4-ETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in cell proliferation, leading to its potential anticancer activity .

Comparison with Similar Compounds

N-BENZYL-3-{3-TERT-BUTYL-1-METHYL-7-OXO-1H,4H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}-4-ETHOXYBENZENE-1-SULFONAMIDE can be compared with other pyrazolo[4,3-d]pyrimidine derivatives, such as:

The uniqueness of N-BENZYL-3-{3-TERT-BUTYL-1-METHYL-7-OXO-1H,4H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}-4-ETHOXYBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H29N5O4S

Molecular Weight

495.6 g/mol

IUPAC Name

N-benzyl-3-(3-tert-butyl-1-methyl-7-oxo-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C25H29N5O4S/c1-6-34-19-13-12-17(35(32,33)26-15-16-10-8-7-9-11-16)14-18(19)23-27-20-21(24(31)28-23)30(5)29-22(20)25(2,3)4/h7-14,26H,6,15H2,1-5H3,(H,27,28,31)

InChI Key

XKCFNZCJSTZCNY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C3=NC4=C(C(=O)N3)N(N=C4C(C)(C)C)C

Origin of Product

United States

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